molecular formula C19H16FN5 B2728836 N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-43-2

N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2728836
CAS No.: 890896-43-2
M. Wt: 333.37
InChI Key: INSWQYHMGLEDMB-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core. Key structural features include:

  • Pyrazolo[3,4-d]pyrimidine backbone: A bicyclic system combining pyrazole and pyrimidine rings.
  • Substituents:
    • 1-(4-fluorophenyl): A fluorine-substituted phenyl group at position 1 of the pyrazole ring.
    • N-(2,3-dimethylphenyl): A dimethyl-substituted phenylamine at position 4 of the pyrimidine ring.

This compound belongs to a class of kinase inhibitors, with structural analogs demonstrating activity against cancer cell lines and protozoan parasites .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5/c1-12-4-3-5-17(13(12)2)24-18-16-10-23-25(19(16)22-11-21-18)15-8-6-14(20)7-9-15/h3-11H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSWQYHMGLEDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions

    Cyclization Reaction: The initial step involves the formation of the pyrazolo[3,4-d]pyrimidine ring. This can be done by reacting a suitable hydrazine derivative with a β-ketoester or β-diketone under acidic or basic conditions.

    Substitution Reactions: The dimethylphenyl and fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions typically require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert nitro groups to amines or reduce carbonyl compounds to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMSO or DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit kinase enzymes, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison:

Substituent Variations on the Pyrazole Ring

Compound Name Substituent at Position 1 Key Properties/Activity Reference
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-fluorophenyl Kinase inhibition; potential antiproliferative activity (inferred from analogs)
1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Methyl Reduced steric bulk; lower kinase selectivity compared to aryl-substituted analogs
1-(tert-butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine tert-butyl + naphthyl Selective inhibition of atypical PKC isoforms (e.g., AS PKC)

Key Insight : Aryl groups (e.g., 4-fluorophenyl) enhance target selectivity and binding affinity compared to alkyl substituents .

Substituent Variations on the Pyrimidine Ring

Compound Name Substituent at Position 4 Biological Relevance Reference
This compound 2,3-dimethylphenylamine Optimizes solubility and pharmacokinetics
N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-fluorophenylamine Interacts with GST Mu 1 and GSK3β enzymes; potential role in metabolic pathways
N-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-chlorophenylamine Structural analog with confirmed crystallographic data (PDB ID: 4GU)

Key Insight : Electron-withdrawing groups (e.g., fluorine, chlorine) improve metabolic stability and enzyme-binding interactions .

Hybrid and Complex Derivatives

Compound Name Hybrid Structure Activity Reference
4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno-pyrimidine + pyrazolo-pyrimidine Enhanced anticancer activity; synthesized via Vilsmeier–Haack reagent (82% yield)
1-(2-chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Chloroalkyl + methylthio Antiparasitic activity against T. gondii; IC₅₀ values in nanomolar range
Ibrutinib intermediate: (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Piperidine + phenoxyphenyl Key precursor in ibrutinib synthesis; validated kinase inhibitor

Key Insight: Hybridization with thieno-pyrimidine or piperidine scaffolds expands therapeutic applications, particularly in oncology and parasitology .

Biological Activity

N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H16FN5
  • Molecular Weight : 333.4 g/mol
  • CAS Number : 890896-43-2

The biological activity of this compound can be attributed to its interaction with various molecular targets. Pyrazolo[3,4-d]pyrimidines are known to exhibit a range of pharmacological effects, including:

  • Anticancer Activity : These compounds have been synthesized and evaluated for their anticancer properties against various human tumor cell lines. They often act by inhibiting key enzymes involved in cancer cell proliferation .
  • Antiviral Activity : Some derivatives have shown potential as antiviral agents by targeting viral replication mechanisms. For instance, related compounds have demonstrated inhibitory effects against HIV and other viruses .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity IC50 Value (μM) Reference
Anticancer (e.g., A549 cells)0.23
Antiviral (e.g., HIV)2.95
COX-2 Inhibition60.56

Case Studies

  • Anticancer Efficacy : In a study evaluating the anticancer effects of pyrazolo[3,4-d]pyrimidines, the compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 0.23 μM. This suggests a potent mechanism of action that may involve the inhibition of cell cycle progression or induction of apoptosis.
  • Antiviral Potential : Another study highlighted the compound's effectiveness against HIV reverse transcriptase with an IC50 value of 2.95 μM, indicating its potential utility in antiviral drug development.

Research Findings

Recent research has focused on optimizing the structure of pyrazolo[3,4-d]pyrimidines to enhance their biological activity. Modifications at various positions on the pyrazole ring have been shown to significantly influence their efficacy against cancer and viral targets. For instance:

  • The introduction of electron-withdrawing groups has been correlated with increased potency in inhibiting viral replication.
  • Structural analogs with varied substituents have demonstrated differing levels of selectivity and potency against specific cancer cell lines.

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